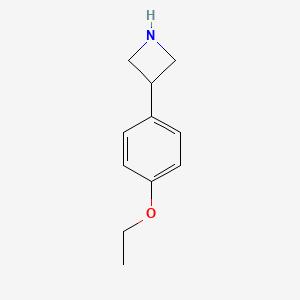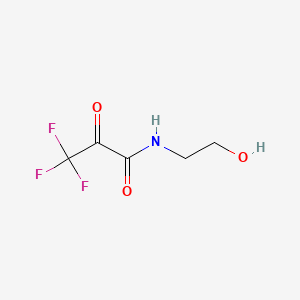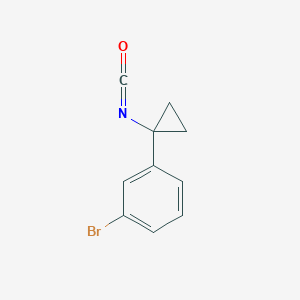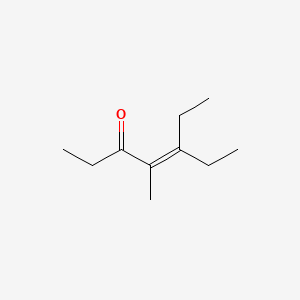
2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid is an organic compound that features a bromophenoxy group attached to a methoxy-methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid typically involves the reaction of 4-bromophenol with appropriate alkylating agents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 4-methoxy-3-methylbutanoic acid chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid is unique due to its specific structural features, such as the combination of a bromophenoxy group with a methoxy-methylbutanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15BrO4/c1-8(7-16-2)11(12(14)15)17-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15) |
Clave InChI |
ALEVPLYIFIMAJF-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)C(C(=O)O)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















